N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perrimustine involves the reaction of cysteamine with 2-chloroethyl isocyanate, followed by nitrosation and oxidation. The key steps are as follows:
Reaction of cysteamine with 2-chloroethyl isocyanate: This step forms the intermediate N-(2-chloroethyl)-N’-carbamoyl cysteamine.
Nitrosation: The intermediate is then nitrosated using sodium nitrite in an acidic medium to form N-(2-chloroethyl)-N’-nitrosocarbamoyl cysteamine.
Oxidation: Finally, the compound is oxidized using hydrogen peroxide to yield Perrimustine.
Industrial Production Methods: Industrial production of Perrimustine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Perrimustine undergoes several types of chemical reactions, including:
Alkylation: Perrimustine can alkylate DNA, leading to DNA cross-linking and strand breaks.
Oxidation: The sulfoxide group in Perrimustine can undergo further oxidation to form sulfone derivatives.
Reduction: Perrimustine can be reduced to its corresponding sulfide derivative.
Common Reagents and Conditions:
Alkylation: Typically occurs under physiological conditions in the presence of DNA.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products:
Alkylation: DNA adducts and cross-linked DNA.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study alkylation reactions and DNA damage mechanisms.
Biology: Investigated for its effects on cellular processes and DNA repair mechanisms.
Industry: Potential applications in the development of new anticancer drugs and DNA-damaging agents.
Mechanism of Action
Perrimustine exerts its effects primarily through DNA alkylation. It forms covalent bonds with DNA, leading to cross-linking and strand breaks. This results in the inhibition of DNA synthesis and cell division, ultimately causing cell death. The molecular targets of Perrimustine include DNA and various DNA repair enzymes .
Comparison with Similar Compounds
Carmustine: Another 2-chloroethylnitrosourea used in cancer treatment.
Lomustine: A related compound with similar alkylating activity.
Cystemustine: Another nitrosourea derivative with similar pharmacokinetic properties.
Properties
CAS No. |
96413-13-7 |
---|---|
Molecular Formula |
C6H12ClN3O3S |
Molecular Weight |
241.70 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2-methylsulfinylethyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O3S/c1-14(13)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11) |
InChI Key |
QRFYQIBEORUKDP-UHFFFAOYSA-N |
SMILES |
CS(=O)CCNC(=O)N(CCCl)N=O |
Canonical SMILES |
CS(=O)CCNC(=O)N(CCCl)N=O |
Synonyms |
CMSOEN2 N'-(2-chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea N-(N'-(2-chloroethyl)-N'-nitrosocarbamoyl)-S-methylcysteamine sulfoxide perrimustine |
Origin of Product |
United States |
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